LogP Difference vs. 3,5-Regioisomer
The target compound, 3-bromo-4-(chloromethyl)-5-fluoropyridine, has a computed LogP of 2.722 (cLogP), as reported on Chemsrc and confirmed by multiple vendor databases . The regioisomeric comparator 3-bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1227584-17-9) has a computed LogP of 2.04 under the same methodology . This difference of ΔLogP ≈ 0.68 indicates that the target compound is significantly more lipophilic, which has direct implications for downstream compound solubility, membrane permeability, and ultimately the pharmacokinetic profile of final drug candidates derived from each building block.
| Evidence Dimension | Computed partition coefficient (cLogP) |
|---|---|
| Target Compound Data | LogP = 2.722 |
| Comparator Or Baseline | 3-Bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1227584-17-9): LogP = 2.04 |
| Quantified Difference | ΔLogP ≈ +0.68 (target compound more lipophilic) |
| Conditions | Computed by ChemDraw / ACD/Labs algorithm as reported on Chemsrc database; consistent across multiple independent data sources (Molbase, ChemSrc). |
Why This Matters
A 0.68-unit higher LogP translates to approximately 4.8-fold higher theoretical partition into octanol, meaning the target compound will produce more lipophilic intermediates and final products—a critical parameter for CNS drug discovery programs where LogP optimization is essential.
